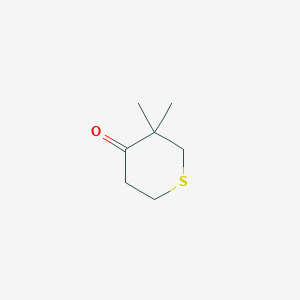
3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one is an organic compound belonging to the thiopyran family Thiopyrans are sulfur-containing heterocycles that are structurally similar to pyrans, with the oxygen atom replaced by sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of a diene with a thiol or thioester in the presence of a catalyst. The reaction conditions often include:
- Temperature: Moderate to high temperatures (e.g., 50-150°C)
- Solvent: Polar or non-polar solvents depending on the reactants
- Catalyst: Acidic or basic catalysts to facilitate the cyclization
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the sulfur atom or the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted thiopyrans
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur atom in the thiopyran ring can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiopyran: The parent compound with a similar structure but without the dimethyl and carbonyl groups.
2H-Thiopyran-4(3H)-one: Lacks the dimethyl substitution.
3,3-Dimethyl-2H-pyran-4(3H)-one: Oxygen analog of the compound.
Properties
Molecular Formula |
C7H12OS |
|---|---|
Molecular Weight |
144.24 g/mol |
IUPAC Name |
3,3-dimethylthian-4-one |
InChI |
InChI=1S/C7H12OS/c1-7(2)5-9-4-3-6(7)8/h3-5H2,1-2H3 |
InChI Key |
NOIKXGKLRGMDAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CSCCC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















